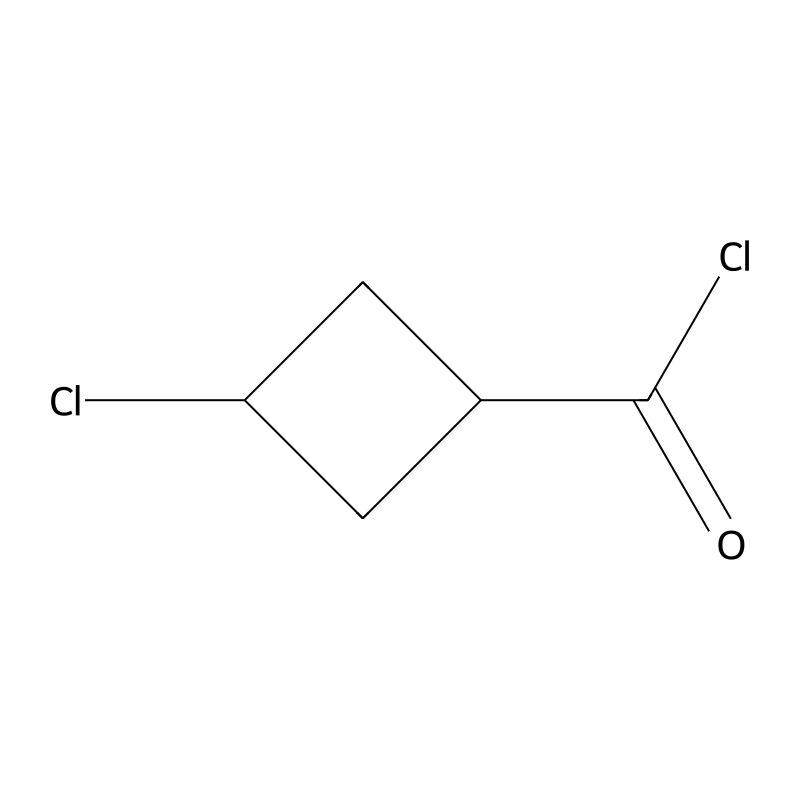

3-chlorocyclobutane-1-carbonyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-chlorocyclobutane-1-carbonyl chloride is an organic compound with the molecular formula CHClO. It features a cyclobutane ring where a chlorine atom is substituted at the third carbon (C-3), and a carbonyl chloride group is attached to the first carbon (C-1). This structure imparts significant reactivity due to the presence of both the electrophilic carbonyl carbon and the good leaving group, chloride. The compound is utilized in various

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to products like amides, esters, and thioesters.

- Addition Reactions: The carbonyl chloride group can undergo addition reactions with nucleophiles, resulting in compounds such as hydrates, hemiacetals, and aminals.

Common Reaction Conditions- Nucleophilic Substitution: Typically occurs under mild conditions with bases to neutralize by-products.

- Addition Reactions: Often facilitated by catalysts or acidic conditions.

While specific biological activities of 3-chlorocyclobutane-1-carbonyl chloride are not extensively documented, its reactivity with nucleophiles suggests potential interactions with biological molecules. This compound can modify biomolecules and may be involved in enzyme mechanism studies. Its electrophilic nature makes it a candidate for further exploration in biochemical applications.

Several methods exist for synthesizing 3-chlorocyclobutane-1-carbonyl chloride:

- Chlorination of Cyclobutanecarboxylic Acid: The process begins with cyclobutanecarboxylic acid, which is chlorinated to form 3-chlorocyclobutanecarboxylic acid. This intermediate is then converted to 3-chlorocyclobutane-1-carbonyl chloride using reagents like thionyl chloride (SOCl) or oxalyl chloride [(COCl)].

- Industrial Production: In industrial settings, large-scale chlorination reactions are employed under controlled conditions to ensure high yield and purity.

3-chlorocyclobutane-1-carbonyl chloride has diverse applications:

- Organic Synthesis: Used as a reagent for synthesizing complex organic molecules.

- Biological Research: Aids in modifying biomolecules and investigating enzyme mechanisms.

- Pharmaceutical Development: Employed in synthesizing pharmaceutical compounds.

- Industrial Uses: Applied in producing agrochemicals, polymers, and specialty chemicals.

The compound's mechanism of action involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. This leads to covalent bond formation with nucleophilic sites on other molecules, influencing various molecular targets and pathways. Studies on its interactions could provide insights into its potential applications in drug development and biochemical research.

Several compounds share structural similarities with 3-chlorocyclobutane-1-carbonyl chloride:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Cyclobutanecarboxylic Acid Chloride | Lacks chlorine substitution on the cyclobutane ring | Only contains a carboxylic acid derivative |

| 3-Chlorocyclobutanecarboxylic Acid | Contains a carboxylic acid group instead of carbonyl chloride | Reactivity differs due to the presence of carboxylic acid |

| 3-Bromocyclobutanecarboxylic Acid | Similar structure but contains bromine instead of chlorine | Different halogen affects reactivity |

Uniqueness

3-chlorocyclobutane-1-carbonyl chloride is unique due to its combination of both a chlorine atom on the cyclobutane ring and a carbonyl chloride group. This dual functionality provides distinct reactivity patterns that are advantageous for specific synthetic applications, making it a valuable intermediate in organic synthesis and industrial processes.

The synthesis of 3-chlorocyclobutane-1-carbonyl chloride has traditionally relied on well-established chlorination methodologies that exploit the unique reactivity of cyclobutane ring systems. The conventional approach involves a two-step process beginning with the selective chlorination of cyclobutanecarboxylic acid derivatives, followed by conversion of the resulting carboxylic acid to the corresponding acid chloride.

Free Radical Chlorination Using Sulfuryl Chloride

The most widely employed traditional method utilizes sulfuryl chloride as the chlorinating agent in the presence of benzoyl peroxide as a radical initiator [6] [9]. This approach, first documented in Organic Syntheses, involves heating cyclobutanecarboxylic acid with sulfuryl chloride in benzene under reflux conditions. The reaction proceeds through a free radical mechanism, where sulfuryl chloride serves as both a chlorine source and eliminates the need for gaseous chlorine [12]. The use of sulfuryl chloride for free radical chlorination of aliphatic carboxylic acids typically gives mixtures of positional isomers, however, with the cyclobutane ring, the attack is much more selective due to the strained ring geometry [6] [9].

The reaction conditions involve maintaining the mixture at reflux temperature for approximately 22 hours, with careful addition of sulfuryl chloride over a 40-minute period while simultaneously adding benzoyl peroxide in small portions [6]. After completion, the benzene is removed by distillation, and the residue is heated to 190-210 degrees Celsius for 45 minutes to effect decarboxylation, yielding a mixture of cis and trans 3-chlorocyclobutanecarboxylic acid [6] [9].

Table 1: Traditional Chlorination Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 80°C (reflux) | [6] |

| Reaction Time | 22 hours | [6] |

| Sulfuryl Chloride Addition Time | 40 minutes | [6] |

| Decarboxylation Temperature | 190-210°C | [6] |

| Typical Yield | 40-49% | [6] |

Conversion to Acid Chloride

Following the chlorination step, the 3-chlorocyclobutanecarboxylic acid undergoes conversion to the corresponding acid chloride using conventional chlorinating reagents. Thionyl chloride represents the most commonly employed reagent for this transformation [15] [16]. The mechanism involves nucleophilic attack by the carboxylic acid on thionyl chloride, forming a chlorosulfite intermediate that serves as an excellent leaving group [16]. This is followed by nucleophilic attack of the chloride anion on the carbonyl carbon, ultimately yielding the desired acid chloride along with sulfur dioxide and hydrogen chloride as byproducts [15] [16].

Alternatively, oxalyl chloride can be employed as a milder chlorinating agent, particularly when used in conjunction with dimethylformamide as a catalyst [13] [18]. The oxalyl chloride method offers the advantage of producing only gaseous byproducts, simplifying the workup procedure [13]. However, care must be taken as one of the minor byproducts from the dimethylformamide-catalyzed reaction, dimethylcarbamoyl chloride, presents significant concerns [13].

Ring Strain Considerations

The cyclobutane ring introduces significant angle strain due to its 90-degree bond angles, which deviates substantially from the ideal tetrahedral angle [14]. This strain, quantified at approximately 26.3 kilocalories per mole, influences the compound's reactivity and makes the ring particularly susceptible to ring-opening reactions under specific conditions [14]. The angle strain is partially alleviated by puckering distortions, but the inherent instability of the four-membered ring system requires careful control of reaction conditions to prevent undesired side reactions [14].

Modern Catalytic Approaches for Selective Carbonyl Chloride Formation

Contemporary synthetic methodologies have introduced sophisticated catalytic approaches that offer enhanced selectivity and milder reaction conditions for the formation of carbonyl chloride functionalities. These modern methods leverage transition metal catalysis and advanced organometallic chemistry to achieve direct carbonyl chloride formation with improved atom economy and reduced environmental impact.

Palladium-Catalyzed Carbonylation Strategies

Recent developments in palladium catalysis have enabled direct carbonylation approaches to acid chloride synthesis [17]. The combination of sterically encumbered phosphines, such as tributylphosphine, with carbon monoxide coordination facilitates rapid carbonylation of aryl iodides into acid chlorides via reductive elimination from palladium complexes [17]. This methodology represents a significant advancement over traditional approaches, as it enables acid chloride formation under exceptionally mild conditions, including ambient temperature and pressure [17].

The palladium-catalyzed approach utilizes a catalytic cycle involving oxidative addition of palladium into the carbon-halogen bond, followed by carbon monoxide insertion and subsequent reductive elimination to form the acid chloride product [17]. The formation of acid chlorides through this route can be exploited to perform traditional aminocarbonylation reactions under remarkably mild conditions with a range of weakly nucleophilic substrates [17].

Shuttle Catalysis for Acid Chloride Precursors

An innovative approach developed by researchers at the Max Planck Institute employs shuttle catalysis to eliminate the need for dangerous reagents such as high-pressure carbon monoxide and corrosive hydrogen chloride gas [20]. This methodology combines an acid chloride donor with an unsaturated substrate to produce the desired acid chloride that can subsequently be converted to a wide range of useful functional groups [20]. The shuttle catalyst, typically palladium with xantphos ligand, effectively acts as a transport mechanism for chemical groups between donor and acceptor molecules in a reversible manner [20].

Table 2: Modern Catalytic Approaches Comparison

| Method | Catalyst System | Temperature | Pressure | Advantages |

|---|---|---|---|---|

| Pd-Carbonylation | Pd/PBu₃ | Ambient | 1 atm | Mild conditions [17] |

| Shuttle Catalysis | Pd/Xantphos | Moderate | 1 atm | Avoids toxic reagents [20] |

| Rh-Chloroacylation | Rh(acac)(CO)(PPh₃) | 90°C | 1 atm | High selectivity [50] |

Rhodium-Catalyzed Transformations

Rhodium catalysis has emerged as a powerful tool for selective carbonyl chloride formation, particularly in the context of chloroacylation reactions [50]. The rhodium-catalyzed chloroacylation of terminal alkynes using perfluorinated alkyl acid chlorides demonstrates remarkable selectivity, affording products with Z-selectivity resulting from syn addition [50]. The proposed mechanism involves chlororhodation followed by reductive elimination, although alternative pathways such as acylrhodation cannot be definitively ruled out [50].

The extension of rhodium catalysis to α-ketoacid chlorides represents a noteworthy development, as these substrates are particularly susceptible to decarbonylation [50]. The use of rhodium catalysts effectively suppresses this competing pathway, with less than 3% of decarbonylated side products being formed under optimized conditions [50].

Flow Chemistry Applications

Modern flow chemistry techniques have revolutionized the synthesis of acid chlorides by enabling precise control over reaction parameters and enhanced mixing efficiency [35] [36]. Flow photo-on-demand synthesis allows for the generation of reactive intermediates, including phosgene, under controlled conditions within the confined space of flow reactors [35]. This approach is particularly advantageous for the synthesis of acid chlorides, as it provides safe and efficient conversion while minimizing exposure to hazardous reagents [35].

The integration of continuous flow reaction systems with real-time monitoring technologies, such as ReactIR, enables direct detection and quantification of acid chloride formation [36] [38]. This capability allows for logical calculation of residence times under continuous flow conditions based on kinetic studies, facilitating the optimization of reaction parameters [36] [38].

Industrial-Scale Production Techniques and Process Optimization

Industrial production of 3-chlorocyclobutane-1-carbonyl chloride requires careful consideration of process economics, environmental impact, and operational efficiency. Large-scale synthesis demands robust methodologies that can accommodate the challenges associated with handling reactive intermediates while maintaining product quality and yield consistency.

Continuous Flow Production Systems

The implementation of continuous flow processes represents a significant advancement in industrial acid chloride production [31]. These systems enable on-demand production of acid chlorides through the continuous reaction of chlorine-donating compounds with carboxylic acids in specialized reactor configurations [31]. The continuous flow approach offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced mixing efficiency, and reduced residence time variability [31].

Continuous stirred-tank reactors serve as the primary reactor type for industrial-scale production, incorporating multiple inlet streams for reactant addition and a product outlet for continuous removal of the reaction mixture [31]. The idealized operation involves instantaneous and uniform mixing of reactants throughout the reactor upon entry, resulting in output compositions that are substantially identical to the composition of material inside the reactor [31].

Table 3: Industrial Process Parameters

| Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 22 hours [6] | 1-5 minutes [31] | 250-1300x |

| Heat Transfer | Limited | Enhanced [31] | Significant |

| Product Consistency | Variable | Uniform [31] | High |

| Scale Flexibility | Low | High [31] | Substantial |

Process Intensification Strategies

Industrial-scale production benefits significantly from process intensification techniques that maximize reaction efficiency while minimizing equipment footprint [40]. Microstructured reactors have demonstrated the ability to accelerate chlorination reactions by up to 10 times compared to traditional batch reactors and up to 100 times compared to literature procedures [40]. This acceleration is attributed to enhanced mass transfer characteristics and improved temperature control within microreactor channels [40].

The application of dynamic irradiation conditions in photochlorination processes has shown promise for suppressing the formation of undesired ring-chlorinated products while simultaneously reducing energy consumption [40]. This approach represents a significant advancement over conventional mercury vapor lamp systems, which typically require high temperatures above 70 degrees Celsius to achieve acceptable selectivity [40].

Optimization of Chlorination Conditions

Industrial optimization focuses on maximizing the selectivity for the desired 3-position chlorination while minimizing formation of alternative isomers [41]. Research has demonstrated that optimal conditions for chlorination of carbon and sulfur-rich samples involve temperatures between 400-550 degrees Celsius with 17-50% chlorine in the gas mixture [41]. The reaction duration is typically maintained at approximately 30 minutes to achieve optimal conversion while avoiding overchlorination [41].

Large-scale experimental validation has confirmed that laboratory-scale optimum conditions translate effectively to industrial operations [41]. The selective chlorination process using industrial-scale apparatus achieves recovery rates of 90-95% for the desired chlorinated products under optimized conditions [41].

Quality Control and Product Purification

Industrial production requires sophisticated analytical methods for monitoring product quality and ensuring consistent composition . Gas chromatography with specialized column configurations enables effective separation and quantification of cis and trans isomers of 3-chlorocyclobutanecarboxylic acid . The typical analytical setup employs a 180-centimeter by 6-millimeter column packed with silicone oil-coated firebrick, providing baseline separation with retention times of 8 and 9 minutes for trans and cis compounds, respectively .

The purification of industrial-scale products involves careful distillation under reduced pressure to minimize thermal decomposition of the sensitive acid chloride functionality . Vacuum distillation at pressures of -0.07 megapascals and temperatures of 90 degrees Celsius provides optimal conditions for obtaining colorless to pale yellow finished products with purities exceeding 99% .

Table 4: Industrial Quality Specifications

| Property | Specification | Analytical Method |

|---|---|---|

| Purity | ≥95% | Gas Chromatography |

| Isomer Ratio | Variable | GC-MS Analysis |

| Moisture Content | <0.1% | Karl Fischer |

| Color | Colorless to pale yellow | Visual inspection |

Environmental and Economic Considerations

Modern industrial processes emphasize environmental sustainability through the implementation of green chemistry principles [42]. The development of microreactor technology and flow chemistry contributes significantly to reducing waste generation and improving atom economy in acid chloride synthesis [42]. These technologies enable precise control over reaction stoichiometry and minimize the formation of undesired byproducts [42].